molecular formula C13H22ClNO2 B1419075 [3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride CAS No. 854185-19-6

[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride

Cat. No. B1419075
CAS RN: 854185-19-6
M. Wt: 259.77 g/mol
InChI Key: DVUPAEMHBOHBBA-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride (MMBHCl) is an organic compound with a wide range of uses in scientific research. It is a derivative of amine hydrochloride and is widely used as a reagent in organic synthesis. It is also used as a catalyst for certain chemical reactions, such as the synthesis of polymers, and as a precursor for the synthesis of other compounds. MMBHCl has several advantages over other amine hydrochlorides, including its low cost, low toxicity, and its ability to form stable complexes with other molecules. In addition, it is a versatile reagent that can be used in a variety of reactions.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

  • Compounds similar to [3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride have shown significant antimicrobial and anticoccidial activities. These activities were observed in compounds synthesized through Michael type addition of an amine, demonstrating their potential in treating microbial infections and coccidiosis (Georgiadis, 1976).

Pharmaceutical Manufacturing

  • In the context of pharmaceutical manufacturing, analogs of this compound have been developed for large-scale preparation, highlighting its relevance in drug development processes. This includes processes such as benzylation and conversion to various salts, demonstrating the compound's versatility in pharmaceutical synthesis (Shi et al., 2015).

Synthesis and Tautomerism

  • The compound has been involved in synthetic studies directed towards analogs of other significant compounds. These studies include exploring the tautomerism of derivatives, which is crucial in understanding the chemical behavior and potential applications of these compounds (Roggen & Gundersen, 2008).

Skin Whitening Agent

  • A nitrogen analog of stilbene, closely related to [3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride, has been studied for its potential as a skin whitening agent. It inhibits tyrosinase activity, which is crucial in melanin biosynthesis, suggesting its use in cosmetics (Choi et al., 2002).

Solid Phase Organic Synthesis

  • Benzaldehyde derivatives of the compound have been used as linkers in solid phase organic synthesis. This application is significant in the synthesis of a wide range of organic compounds, demonstrating the compound's utility in advanced chemical synthesis (Swayze, 1997).

properties

IUPAC Name

[3-methoxy-4-(3-methylbutoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3;/h4-5,8,10H,6-7,9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUPAEMHBOHBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657970
Record name 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride

CAS RN

854185-19-6
Record name 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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